molecular formula C12H17ClFNO B1448385 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride CAS No. 1461714-03-3

2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride

Cat. No. B1448385
M. Wt: 245.72 g/mol
InChI Key: SQVZBFHLFVJYKA-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride” is a complex organic molecule. It contains a fluorophenyl group, an oxan ring, and an amine group . The presence of these functional groups suggests that it could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Claisen-Schmidt condensation .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the fluorophenyl, oxan ring, and amine groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure .

Scientific Research Applications

Antibacterial and Antioxidant Properties

Research demonstrates the synthesis of compounds related to the structural motif of 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride, which exhibit significant antibacterial and antioxidant activities. For instance, the synthesis and study of amine oxalates derived from a similar compound, 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, show high antibacterial activity against various strains, although they mostly do not neutralize superoxide radicals (Arutyunyan et al., 2012). Another study on related compounds indicated similar findings with a focus on the synthesis of oxalates and their properties (Arutyunyan et al., 2012).

Antidepressant and Antitumor Activities

Further research into related fluorophenyl compounds has shown potential in the development of novel antidepressant and antitumor agents. For instance, a study on 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride has explored its synthesis and antidepressant activities, showing promising results in animal models (Yuan, 2012). Additionally, novel 2-(4-aminophenyl)benzothiazoles, structurally related to the target compound, possess selective and potent antitumor properties, indicating a potential avenue for clinical evaluation in cancer therapy (Bradshaw et al., 2002).

Synthesis and Chemical Behavior

The chemical synthesis and behavior of compounds containing fluorophenyl groups are crucial in developing novel pharmaceuticals and materials. For instance, the electrophilic amination of 4-fluorophenol, leading to the complete removal of the fluorine atom, provides insights into novel synthetic pathways for creating aminated phenols with potential pharmaceutical applications (Bombek et al., 2004). Another study on guanidinium-functionalized polymer electrolytes showcases the activated fluorophenyl-amine reaction as a method for precisely controlling cation functionality, highlighting its application in materials science (Kim et al., 2011).

Safety And Hazards

As with any chemical compound, handling “2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride” would require appropriate safety measures. It’s always important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-(4-fluorophenyl)-N-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-14-11-6-7-15-12(8-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZBFHLFVJYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC(C1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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